molecular formula C17H22N2O4 B2847374 N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide CAS No. 899978-92-8

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide

Cat. No.: B2847374
CAS No.: 899978-92-8
M. Wt: 318.373
InChI Key: HOHVLAFFWKVKMB-UHFFFAOYSA-N
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Description

N-(2-(Dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide (hereafter referred to as the target compound) is a benzamide derivative characterized by a dimethylaminoethyl group substituted with a furan-2-yl moiety and a 2,4-dimethoxybenzamide backbone.

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-19(2)14(15-6-5-9-23-15)11-18-17(20)13-8-7-12(21-3)10-16(13)22-4/h5-10,14H,11H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOHVLAFFWKVKMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(CNC(=O)C1=C(C=C(C=C1)OC)OC)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O3_{3}
  • Molecular Weight : 250.29 g/mol
  • CAS Number : 60378537

The biological activity of this compound appears to be linked to its interaction with various biological targets, including enzymes and DNA. Notably, compounds with similar structures have shown the ability to bind to DNA, inhibiting DNA-dependent enzymes, which is a common mechanism for antitumor activity. The presence of the furan and dimethylamino groups may enhance its pharmacological profile by increasing solubility and bioavailability.

Biological Activity

Research indicates that derivatives of benzamides, particularly those containing furan moieties, exhibit a range of biological activities:

  • Antitumor Activity :
    • Compounds structurally related to this compound have been tested against various cancer cell lines. For instance, studies have shown that related compounds exhibit significant cytotoxic effects on lung cancer cell lines (A549, HCC827, NCI-H358) with IC50_{50} values in the low micromolar range .
    • In vitro assays demonstrated that these compounds are more effective in 2D cultures compared to 3D models, suggesting that their efficacy may vary based on the cellular environment .
  • Antimicrobial Activity :
    • Some studies have reported antimicrobial properties for benzamide derivatives. While specific data on this compound is limited, the general trend indicates potential effectiveness against various bacterial strains .
  • Enzyme Inhibition :
    • Similar compounds have been shown to inhibit key enzymes involved in cancer metabolism and proliferation. For example, inhibition of dihydrofolate reductase (DHFR) has been noted in related benzamide structures . This suggests that this compound may also exhibit similar enzyme modulation properties.

Case Studies

  • Cell Line Studies :
    • A study evaluating a series of furan-containing benzamides demonstrated their ability to induce apoptosis in cancer cells through DNA damage pathways. The presence of methoxy groups was found to enhance their interaction with cellular targets .
  • In Vivo Models :
    • Preliminary animal studies indicated that certain derivatives could reduce tumor size in xenograft models when administered at submicromolar doses . This highlights the potential for therapeutic applications.

Comparative Analysis

The following table summarizes the biological activities observed in related compounds:

Compound NameAntitumor IC50_{50} (µM)Antimicrobial ActivityEnzyme Target
Compound A6.26 (HCC827)ModerateDHFR
Compound B20.46 (NCI-H358)HighUnknown
N-(2-(dimethylamino)-...TBDTBDTBD

Scientific Research Applications

The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:

Antioxidant Activity

Research indicates that derivatives of this compound demonstrate significant antioxidant properties. For example, studies have utilized DPPH radical scavenging assays to measure its efficacy in reducing reactive oxygen species (ROS) levels in human cell lines, suggesting potential applications in oxidative stress-related conditions.

Antimicrobial Properties

Investigations into the antimicrobial activity of this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria. Agar diffusion tests reveal notable inhibition zones, indicating its potential as an antimicrobial agent.

Neuroprotective Effects

The compound has been studied for its neuroprotective potential, particularly in modulating GABAergic neurotransmission. This could be beneficial for conditions such as epilepsy and anxiety disorders, highlighting its relevance in neuropharmacology.

Antioxidant Studies

A study by Umesha et al. (2009) demonstrated that compounds similar to N-(2-(dimethylamino)-2-(furan-2-yl)ethyl)-2,4-dimethoxybenzamide significantly reduced ROS levels in human cell lines, supporting its application in developing antioxidant therapies.

Antimicrobial Activity

A recent investigation evaluated the antimicrobial properties of the compound against various bacterial strains. The results indicated a substantial inhibition zone around the compound in agar diffusion tests, suggesting effective antimicrobial activity (ResearchGate publication).

Neuroprotective Effects

Krogsgaard-Larsen et al. (2015) highlighted the ability of benzofuran derivatives to modulate GABAergic neurotransmission, which is crucial for developing treatments for neurological disorders such as epilepsy and anxiety.

Study TypeTarget Organism/Cell LineIC50 (µM)MechanismReference
Antioxidant StudyHuman Cell LinesVariesROS ReductionUmesha et al., 2009
Antimicrobial StudyBacterial StrainsVariesInhibition of Bacterial GrowthResearchGate Publication
NeuroprotectionNeuronal CellsVariesModulation of GABAergic ActivityKrogsgaard-Larsen et al., 2015

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Ranitidine-Related Derivatives

The target compound shares structural similarities with Ranitidine analogs, such as Ranitidine amino alcohol hemifumarate ([5-[(dimethylamino)methyl]furan-2-yl]methanol) and N-{2-[({5-[(dimethylamino)methyl]furan-2-yl}methyl)sulphanyl]ethyl}-2-nitroacetamide (Ranitidine complex nitroacetamide). Key differences include:

  • Substituent Modifications: The target compound lacks the nitroacetamide and sulfanyl groups present in Ranitidine derivatives, which are critical for H2 receptor antagonism.
  • Biological Implications : The absence of a nitro group may reduce redox activity, while the methoxy groups could enhance membrane permeability compared to polar sulfanyl or nitro moieties in Ranitidine analogs.
Table 1: Structural Comparison with Ranitidine Analogs
Compound Key Functional Groups Potential Pharmacological Role
Target Compound 2,4-Dimethoxybenzamide, dimethylaminoethyl-furan Unknown (structural analog of H2 receptor modulators)
Ranitidine Amino Alcohol Hemifumarate Dimethylaminomethyl-furan, methanol Intermediate in H2 antagonist synthesis
Ranitidine Nitroacetamide Nitroacetamide, sulfanylethyl H2 receptor antagonist

Substituted Benzamides with Dimethylaminoethyl Chains

Several benzamide derivatives in the evidence share the dimethylaminoethyl motif but differ in aromatic substitutions:

N-(2-Aminoethyl)-4-[2-(dimethylamino)ethoxy]-2-methoxybenzamide (CAS 919772-29-5): Features a 2-methoxy-4-(dimethylaminoethoxy)benzamide core.

N-[2-(Diethylamino)ethyl]-4-(dimethylamino)-2-methoxy-5-nitrobenzamide (C16H26N4O4): Incorporates a nitro group at the 5-position and diethylaminoethyl chain. Nitro groups are often associated with antibacterial or antiparasitic activity, suggesting divergent applications from the target compound .

Table 2: Comparison of Benzamide Derivatives
Compound Aromatic Substitution Amine Chain Potential Applications
Target Compound 2,4-Dimethoxy, furan-2-yl Dimethylaminoethyl Receptor modulation (inferred)
N-(2-Aminoethyl)-... (CAS 919772-29-5) 2-Methoxy, 4-(dimethylaminoethoxy) Aminoethyl Flexible ligand design
N-[2-(Diethylamino)ethyl]-... (C16H26N4O4) 2-Methoxy, 4-dimethylamino, 5-nitro Diethylaminoethyl Antimicrobial (speculative)

Furan-Containing Analogs

The furan moiety in the target compound is observed in other benzamides, such as (Z)-2-((Furan-2-ylmethyl)sulfinyl)-N-(4-((3-(piperidin-1-ylmethyl)pyridin-2-yl)oxy)but-2-en-1-yl)acetamide (). Key distinctions include:

  • Sulfinyl vs. Benzamide Core : The sulfinyl group in the analog may confer metabolic stability, whereas the benzamide in the target compound is prone to hydrolysis, affecting bioavailability.
  • Biological Targets : Furan derivatives are often explored for anti-inflammatory or anticancer activity, but the target compound’s dimethoxy groups may redirect its selectivity toward neurological targets .

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